Comprehensive Technical Guide on 1-(Benzenesulfonyl)butan-2-amine: Chemical Properties, Synthesis, and Applications in Drug Discovery
Comprehensive Technical Guide on 1-(Benzenesulfonyl)butan-2-amine: Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Overview
The compound 1-(benzenesulfonyl)butan-2-amine represents a highly versatile and structurally significant class of molecules known as β-amino sulfones. In modern medicinal chemistry and organic synthesis, the β-amino sulfone motif serves as a critical pharmacophore and a robust synthetic intermediate. This technical whitepaper provides an in-depth analysis of the physicochemical properties, stereoselective synthesis protocols, and pharmacological relevance of 1-(benzenesulfonyl)butan-2-amine, specifically tailored for application scientists and drug development professionals.
By bridging the gap between fundamental structural chemistry and advanced therapeutic applications (such as phosphodiesterase 4 [PDE4] inhibition), this guide establishes a foundational framework for utilizing this compound in novel drug design and complex target synthesis.
Structural & Physicochemical Profiling
1-(Benzenesulfonyl)butan-2-amine features a butane backbone substituted with a primary amine at the C2 position and a benzenesulfonyl group at the C1 position. This arrangement creates a unique electronic environment: the strongly electron-withdrawing sulfonyl group increases the acidity of the adjacent α-protons, while the primary amine provides localized basicity and hydrogen-bond donor capabilities.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, which are critical for predicting its pharmacokinetic behavior and reactivity profile.
| Property | Value / Description |
| Chemical Name | 1-(Benzenesulfonyl)butan-2-amine |
| CAS Registry Number | 1017140-16-7 |
| Molecular Formula | C₁₀H₁₅NO₂S |
| Molecular Weight | 213.30 g/mol |
| Structural Class | β-Amino Sulfone |
| Hydrogen Bond Donors | 1 (Primary Amine, -NH₂) |
| Hydrogen Bond Acceptors | 3 (Sulfonyl Oxygens, Amine Nitrogen) |
| Rotatable Bonds | 4 |
| Stereochemistry | 1 Chiral Center (C2) |
Data supported by compound profiling from the1 and 2.
Causality of Properties: The juxtaposition of the lipophilic phenyl ring and the highly polar sulfonyl-amine axis grants the molecule an amphiphilic character. The sulfonyl group (-SO₂-) is a well-known bioisostere for carbonyls and sulfonamides, offering superior metabolic stability against enzymatic hydrolysis while maintaining excellent hydrogen-bonding capacity.
Mechanistic Synthesis & Experimental Protocols
While racemic β-amino sulfones can be synthesized via the3, modern drug development requires strict enantiomeric purity. The most robust method for synthesizing chiral 1-(benzenesulfonyl)butan-2-amine is the stereoselective addition of a sulfonyl carbanion to a chiral N-sulfinyl imine , a methodology pioneered by4 and optimized by 5.
Workflow for the stereoselective synthesis of 1-(benzenesulfonyl)butan-2-amine.
Step-by-Step Experimental Protocol: Stereoselective Sulfonyl Anion Addition
This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the success of the preceding chemical logic.
Step 1: Preparation of the Chiral Electrophile (Imine Formation)
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Procedure: In an oven-dried flask under argon, dissolve propanal (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.0 equiv) in anhydrous THF (0.5 M). Add Titanium(IV) ethoxide [Ti(OEt)₄] (2.0 equiv) dropwise at room temperature. Stir for 12 hours.
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Causality: Ti(OEt)₄ acts dual-purposely as a Lewis acid to activate the aldehyde and as a water scavenger. Removing water is critical to drive the condensation forward without hydrolyzing the highly sensitive sulfinamide reagent.
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Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the aldehyde spot is fully consumed. Quench with saturated aqueous NaHCO₃, filter the resulting TiO₂ salts through Celite, and concentrate the filtrate to yield the pure N-sulfinyl imine.
Step 2: Carbanion Generation and Nucleophilic Addition
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Procedure: In a separate flask, dissolve methyl phenyl sulfone (1.2 equiv) in anhydrous THF and cool to -78 °C. Slowly add Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 equiv, 1.0 M in THF). Stir for 30 minutes. Slowly cannula-transfer the N-sulfinyl imine (from Step 1) into the carbanion solution.
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Causality: LiHMDS is chosen over stronger bases like n-BuLi because its steric bulk prevents nucleophilic attack on the sulfonyl sulfur, ensuring selective deprotonation of the α-methyl protons. The -78 °C temperature prevents self-condensation of the carbanion. The bulky tert-butyl group on the imine stereodirects the incoming carbanion, ensuring high diastereoselectivity (>95:5 dr).
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Validation: Quench the reaction at -78 °C with saturated NH₄Cl after 4 hours. Extract with EtOAc. LC-MS analysis of the crude mixture should show the mass of the protected β-amino sulfone intermediate[M+H]⁺ = 318.1.
Step 3: Deprotection to Yield the Free Amine
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Procedure: Dissolve the intermediate in methanol. Add 4M HCl in dioxane (3.0 equiv) and stir at room temperature for 2 hours.
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Causality: The acidic conditions selectively cleave the N-sulfinyl bond without affecting the highly stable C-S bond of the benzenesulfonyl group.
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Validation: Evaporate the solvent. The resulting hydrochloride salt of 1-(benzenesulfonyl)butan-2-amine can be triturated with diethyl ether to yield a highly pure white solid.
Pharmacological Relevance: The β-Amino Sulfone Pharmacophore
The β-amino sulfone moiety is a privileged scaffold in medicinal chemistry. Its most prominent application is in the development of Phosphodiesterase 4 (PDE4) inhibitors , such as Apremilast, which is used to treat psoriasis and psoriatic arthritis. 1-(Benzenesulfonyl)butan-2-amine serves as a simplified, highly effective structural analog for studying these interactions.
Mechanism of PDE4 inhibition by β-amino sulfone derivatives.
Mechanistic Action in the PDE4 Active Site
As documented in studies of 6, the β-amino sulfone structure acts intracellularly to regulate inflammatory mediators.
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Binding Causality: The sulfonyl oxygens of the benzenesulfonyl group act as potent hydrogen bond acceptors, interacting directly with a conserved glutamine residue deep within the PDE4 catalytic pocket. Simultaneously, the alkyl chain (the butane moiety) occupies a hydrophobic sub-pocket, while the amine group provides a vector for further solvent-exposed functionalization.
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Downstream Effects: By competitively blocking the active site, the compound prevents the hydrolysis of cyclic adenosine monophosphate (cAMP). The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates CREB. This transcriptional modulation heavily downregulates pro-inflammatory cytokines like TNF-α and IL-23, validating the therapeutic efficacy of the scaffold.
Analytical Validation
To ensure the structural integrity of synthesized 1-(benzenesulfonyl)butan-2-amine, the following analytical validations must be met:
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¹H NMR (400 MHz, CDCl₃): Look for the distinct diastereotopic protons of the -CH₂- group situated between the chiral amine center and the strongly electron-withdrawing sulfonyl group. These typically appear as two distinct doublet of doublets (dd) in the 3.0–3.5 ppm range due to their magnetic inequivalence.
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¹³C NMR (100 MHz, CDCl₃): The α-carbon adjacent to the sulfonyl group will be highly deshielded, typically appearing around 60-65 ppm, confirming the presence of the -SO₂- linkage.
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High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₀H₁₆NO₂S⁺ [M+H]⁺: 214.0896; Found: 214.0898.
References
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(2S)-1-(benzenesulfonyl)butan-2-amine ... - PubChem - NIH, National Institutes of Health,[Link]
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Stereoselective Synthesis of Beta-Substituted Beta-Amino Sulfones and Sulfonamides via Addition of Sulfonyl Anions to Chiral N-sulfinyl Imines - PubMed, National Institutes of Health,[Link]
- US9688623B2 - Processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)
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Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor: A novel treatment option for nurse practitioners treating patients with psoriatic disease - PMC, National Institutes of Health,[Link]
-
Reagentless Chemistry “On-Water”: An Atom-Efficient and “Green” Route to Cyclic and Acyclic β-Amino Sulfones via aza-Michael Addition Using Microwave Irradiation, ResearchGate,[Link]
Sources
- 1. (2S)-1-(benzenesulfonyl)butan-2-amine | C10H15NO2S | CID 42262532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenesulfonyl amine | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective synthesis of beta-substituted beta-amino sulfones and sulfonamides via addition of sulfonyl anions to chiral N-sulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9688623B2 - Processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]
- 6. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor: A novel treatment option for nurse practitioners treating patients with psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]
Figure 1: Structure of 1-(Benzenesulfonyl)butan-2-amine with systematic atom numbering for NMR analysis.
